molecular formula C17H17NO4 B5741277 ethyl 2-[(phenoxyacetyl)amino]benzoate

ethyl 2-[(phenoxyacetyl)amino]benzoate

Cat. No.: B5741277
M. Wt: 299.32 g/mol
InChI Key: MRWIAATXNSIRNK-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a phenoxyacetyl-substituted amino group at the ortho position of the benzene ring.

  • Molecular framework: The compound combines a lipophilic ethyl ester with a polar phenoxyacetyl-amide moiety, likely influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIAATXNSIRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(phenoxyacetyl)amino]benzoate typically involves the following steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.

    Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as pyridine to form 2-[(phenoxyacetyl)amino]benzoic acid.

    Esterification: The final step involves the esterification of 2-[(phenoxyacetyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenoxyacetyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-[(phenoxyacetyl)amino]benzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.

Major Products Formed

    Hydrolysis: 2-[(phenoxyacetyl)amino]benzoic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-[(phenoxyacetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the amino group and the ester moiety significantly alter physical properties. Key comparisons include:

Compound Name Substituent (R) Molecular Weight Melting Point (°C) Solubility (Ethanol) Key References
Ethyl 2-[(phenoxyacetyl)amino]benzoate Phenoxyacetyl ~313* Not reported Likely moderate Inferred
Ethyl 2-methoxybenzoate Methoxy 180.20 Not reported High
Ethyl 2-[(2-cyanoacetyl)amino]benzoate Cyanoacetyl 260.25* Not reported Moderate
Methyl 2-[(ethoxycarbonyl)amino]benzoate Ethoxycarbonyl 223.22 -44 (mp), 291 (bp) Moderate

*Calculated based on molecular formula.

  • Phenoxyacetyl vs.
  • Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate), influencing metabolic stability and solubility .

Reactivity and Functional Performance

  • Resin Chemistry: Ethyl 4-(dimethylamino)benzoate (a positional isomer) demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives due to its electron-donating dimethylamino group, which accelerates radical initiation . The phenoxyacetyl group in the target compound, being bulkier and less electron-donating, may reduce reactivity in similar applications.
  • Synthetic Utility : Ethyl 2-phenylacetoacetate (a β-keto ester) is a precursor in amphetamine synthesis, highlighting the role of ester-amide hybrids in drug intermediate synthesis . The target compound’s amide linkage could stabilize it against hydrolysis, making it suitable for stepwise synthetic protocols.

Analytical and Structural Characterization

  • Spectroscopic Methods: Ethyl 2-[(2-cyanoacetyl)amino]benzoate is characterized using LCMS, GCMS, NMR, and FTIR, which are standard for verifying purity and structure in similar compounds .

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